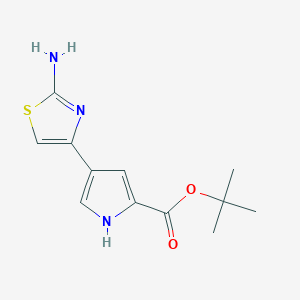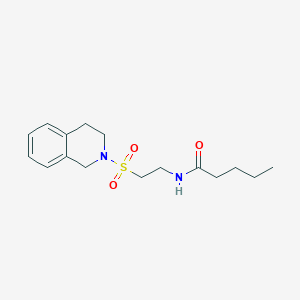
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound that stands out due to its unique structural attributes, combining elements of isoquinoline with a sulfonyl-ethyl-amide backbone. This compound is of interest in various fields such as medicinal chemistry, biological research, and industrial applications, given its potential reactivity and functional versatility.
準備方法
Synthetic routes and reaction conditions : Typically, the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative followed by an amide coupling reaction. Conditions may include mild bases like triethylamine and solvents such as dichloromethane. Temperature control is crucial to avoid decomposition of intermediates.
Industrial production methods
: Industrial-scale synthesis requires optimization of these reactions, often utilizing flow chemistry techniques to enhance yield and purity. The use of automated systems to control reaction parameters ensures reproducibility and efficiency.
化学反応の分析
Types of reactions : This compound undergoes various reactions, including:
Oxidation
: Can lead to the formation of sulfoxides or sulfones.
Reduction
: Can reduce the sulfonyl group to a thiol or a sulfide.
Substitution
: Reactivity at the isoquinoline ring can lead to various substitution products.
Common reagents and conditions
: Oxidation often involves reagents like potassium permanganate or hydrogen peroxide under controlled pH. Reduction may use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may utilize halogenating agents or electrophiles in the presence of a base.
Major products formed
: Oxidation typically yields sulfoxides or sulfones. Reduction could generate thiols or sulfides. Substitution reactions lead to a range of functionalized isoquinoline derivatives.
科学的研究の応用
Chemistry : Used as an intermediate in organic synthesis, facilitating the construction of complex molecules. Biology : Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting enzymes or receptors. Medicine : Explored for its therapeutic potential, particularly in neurological disorders due to its isoquinoline moiety. Industry : Utilized in the manufacture of fine chemicals and specialty materials due to its reactivity.
作用機序
The biological activity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is likely mediated through interactions with molecular targets such as enzymes or receptors. The isoquinoline moiety can intercalate with nucleic acids or bind to protein active sites, while the sulfonyl and amide groups facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding.
類似化合物との比較
Similar compounds include derivatives of isoquinoline such as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide or N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)octanamide. These compounds share structural similarities but differ in their alkyl chain length or functional groups, which can influence their reactivity and biological activity. N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique in its specific balance of hydrophobic and hydrophilic regions, enhancing its versatility in different chemical environments.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-8-16(19)17-10-12-22(20,21)18-11-9-14-6-4-5-7-15(14)13-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUJCZYFWSEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)
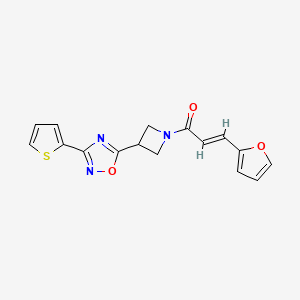
![6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2966946.png)
![N-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2966950.png)
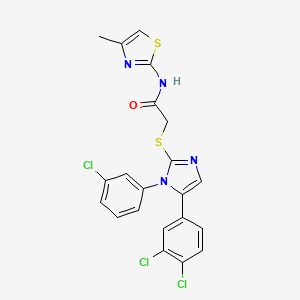
![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2966955.png)

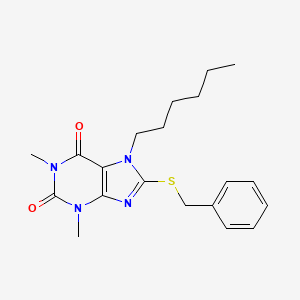
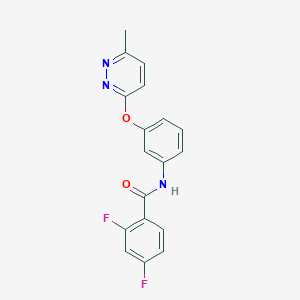
![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)
